molecular formula C17H22ClNOS B2532476 2-Thiopheneethanamine, N-[(2S)-1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl]-, hydrochloride CAS No. 1232344-35-2

2-Thiopheneethanamine, N-[(2S)-1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl]-, hydrochloride

Cat. No. B2532476
M. Wt: 323.88
InChI Key: BNVOOCGMHFSIKN-UQKRIMTDSA-N
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Description

2-Thiopheneethanamine, N-[(2S)-1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl]-, hydrochloride is a chemical compound with the molecular formula C17H21NOS and a molecular weight of 287.42 .


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring attached to an ethanamine group, and a tetrahydro-5-methoxy-2-naphthalenyl group . The exact spatial configuration can be determined by the stereochemistry notation (2S) in the name of the compound .


Physical And Chemical Properties Analysis

This compound is a liquid with a refractive index of 1.5670 . Its density is 1.103 g/mL at 25°C . More specific physical and chemical properties like melting point, boiling point, and solubility would need to be determined experimentally or found in a dedicated chemical database.

Scientific Research Applications

Thiophene Derivatives and Biological Interest The structure-activity relationships of thiophene derivatives, including "2-Thiopheneethanamine, N-[(2S)-1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl]-, hydrochloride," have been extensively reviewed. These compounds display a wide range of therapeutic properties, as indicated by various biological test systems. The activities of thiophene compounds can't be generalized as they exhibit diverse properties depending on the specific molecular structures and biological test systems used. However, it's notable that the interchange of the thiophene ring with other aromatic ring systems like benzene, naphthalene, and furan doesn't result in a consistent superiority of any molecular structure, indicating the unique role of the thiophene moiety in biological activity (Drehsen & Engel, 1983).

Thiophene Analogs and Carcinogenicity Thiophene analogs of certain carcinogens, such as benzidine and 4-aminobiphenyl, have been synthesized and evaluated for potential carcinogenicity. The studies conducted involved both in vitro assessments, such as the Salmonella reverse-mutation assay and cell-transformation assays, and predictions on potential in vivo effects. The chemical and biological behavior of these thiophene derivatives casts doubt on their ability to elicit tumors in vivo, though they exhibit potential carcinogenicity in vitro. This highlights the complex nature of thiophene derivatives and the need for comprehensive assessments of their biological effects (Ashby et al., 1978).

Plastic Scintillators and Luminescent Dyes Certain thiophene derivatives have been considered for use in plastic scintillators, a type of radiation detector. Specifically, replacing naphthalene, a conventional secondary solvent in these scintillators, with other compounds like octadeuteronaphthalene, does not alter the scintillation efficiency, optical transparency, or stability of the scintillators. This indicates the potential of thiophene derivatives to contribute to the development of advanced materials with specific optical and radiation detection properties (Salimgareeva & Kolesov, 2005).

properties

IUPAC Name

(2S)-5-methoxy-N-(2-thiophen-2-ylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NOS.ClH/c1-19-17-6-2-4-13-12-14(7-8-16(13)17)18-10-9-15-5-3-11-20-15;/h2-6,11,14,18H,7-10,12H2,1H3;1H/t14-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNVOOCGMHFSIKN-UQKRIMTDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCC(C2)NCCC3=CC=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1CC[C@@H](C2)NCCC3=CC=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Thiopheneethanamine, N-[(2S)-1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl]-, hydrochloride

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